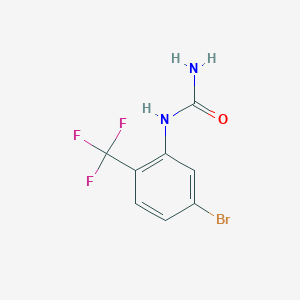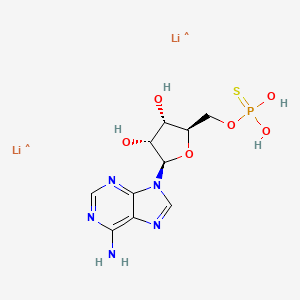
O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphorothioate group. The presence of the dilithium salt enhances its stability and solubility, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt involves multiple steps. The process typically begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The phosphorothioate group is then introduced using specific reagents and conditions that ensure the selective formation of the desired product. The final step involves the addition of lithium ions to form the dilithium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and verify the structure of the synthesized compound.
Analyse Des Réactions Chimiques
Types of Reactions
O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to nucleic acids and their interactions with proteins and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphorothioate group plays a crucial role in enhancing the compound’s stability and binding affinity, leading to its potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in various chemical syntheses.
Radium coordination compounds: These compounds have unique bonding interactions and are used in targeted alpha therapy for cancer treatment.
Uniqueness
O-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) O,S-dihydrogen phosphorothioate, dilithium salt stands out due to its unique structure, which combines a purine base, a sugar moiety, and a phosphorothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14Li2N5O6PS |
|---|---|
Poids moléculaire |
377.2 g/mol |
InChI |
InChI=1S/C10H14N5O6PS.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/t4-,6-,7-,10-;;/m1../s1 |
Clé InChI |
WEXBEIUOTXCEFV-IDIVVRGQSA-N |
SMILES isomérique |
[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N |
SMILES canonique |
[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
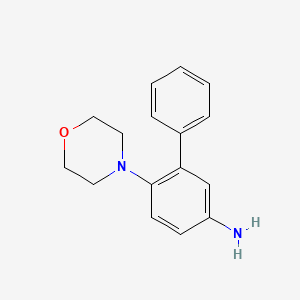
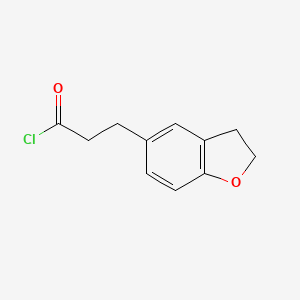
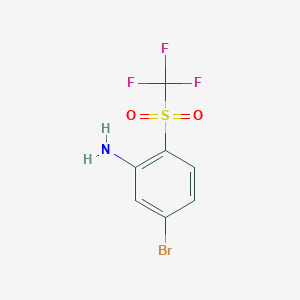

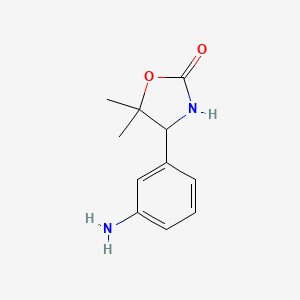
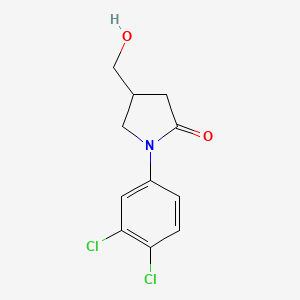
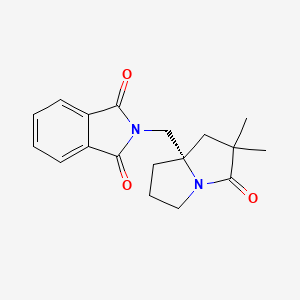

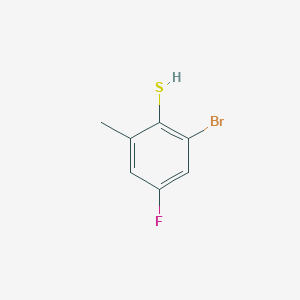
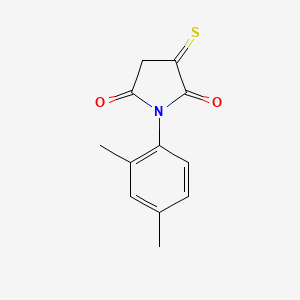
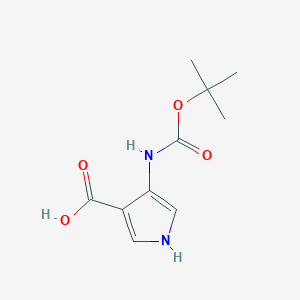
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
